2,2'-(1,2-Phenylene)bis(hexamethyldisilaphosphane)
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Overview
Description
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is a chemical compound characterized by its unique structure, which includes a phenylene group flanked by hexamethyldisilaphosphane units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) typically involves the reaction of 1,2-dibromobenzene with hexamethyldisilaphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used in the presence of suitable ligands.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitro-substituted derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
Mechanism of Action
The mechanism by which 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) exerts its effects depends on its application. In catalysis, the phosphane groups coordinate with transition metals, forming active catalytic species that facilitate chemical reactions. The phenylene group can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Similar structure but with arsenic atoms instead of phosphorus.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains sulfur atoms and carboxylic acid groups.
2,2’-[5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)]bis-N-acetamides: Contains tetrazole rings and acetamide groups.
Uniqueness
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is unique due to the presence of hexamethyldisilaphosphane units, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Properties
CAS No. |
89982-96-7 |
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Molecular Formula |
C18H40P2Si4 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
[2-bis(trimethylsilyl)phosphanylphenyl]-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C18H40P2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18(17)20(23(7,8)9)24(10,11)12/h13-16H,1-12H3 |
InChI Key |
SNICMCBJTSLVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P(C1=CC=CC=C1P([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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